molecular formula C70H67Br2NO B13143375 10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine

10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine

Cat. No.: B13143375
M. Wt: 1098.1 g/mol
InChI Key: LBAZZWRHMVEWJJ-UHFFFAOYSA-N
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Description

10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenoxazine core substituted with multiple tert-butylphenyl groups, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine typically involves multi-step organic reactions. One common method includes the acid-catalyzed disproportionation of N,N-bis(4-tert-butylphenyl)hydroxylamine, which is then converted into the desired phenoxazine derivative . The reaction conditions often involve strong acids and controlled temperatures to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are essential to achieve high yields and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced phenoxazine derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids for oxidation, reducing agents like hydrazine hydrate for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound

Scientific Research Applications

10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine is unique due to its highly substituted phenoxazine core, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C70H67Br2NO

Molecular Weight

1098.1 g/mol

IUPAC Name

10-[3,5-bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine

InChI

InChI=1S/C70H67Br2NO/c1-67(2,3)56-21-13-44(14-22-56)48-33-49(45-15-23-57(24-16-45)68(4,5)6)36-52(35-48)54-39-55(41-62(40-54)73-63-31-29-60(71)42-65(63)74-66-43-61(72)30-32-64(66)73)53-37-50(46-17-25-58(26-18-46)69(7,8)9)34-51(38-53)47-19-27-59(28-20-47)70(10,11)12/h13-43H,1-12H3

InChI Key

LBAZZWRHMVEWJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC(=CC(=C3)N4C5=C(C=C(C=C5)Br)OC6=C4C=CC(=C6)Br)C7=CC(=CC(=C7)C8=CC=C(C=C8)C(C)(C)C)C9=CC=C(C=C9)C(C)(C)C)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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